Cas no 1805129-10-5 (2-Aminomethyl-3-bromo-4-nitropyridine)

2-Aminomethyl-3-bromo-4-nitropyridine is a versatile heterocyclic compound featuring a pyridine core substituted with an aminomethyl group at the 2-position, a bromine atom at the 3-position, and a nitro group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The bromo and nitro groups offer sites for nucleophilic substitution and reduction, respectively, while the aminomethyl group enhances solubility and provides a handle for derivatization. Its well-defined reactivity profile makes it a useful intermediate in the development of bioactive molecules and complex organic frameworks. The compound is typically handled under controlled conditions due to its sensitivity.
2-Aminomethyl-3-bromo-4-nitropyridine structure
1805129-10-5 structure
商品名:2-Aminomethyl-3-bromo-4-nitropyridine
CAS番号:1805129-10-5
MF:C6H6BrN3O2
メガワット:232.034739971161
CID:4899729

2-Aminomethyl-3-bromo-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-Aminomethyl-3-bromo-4-nitropyridine
    • インチ: 1S/C6H6BrN3O2/c7-6-4(3-8)9-2-1-5(6)10(11)12/h1-2H,3,8H2
    • InChIKey: FLHWYKZYKKDNDU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=CN=C1CN)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 173
  • トポロジー分子極性表面積: 84.7
  • 疎水性パラメータ計算基準値(XlogP): 0.3

2-Aminomethyl-3-bromo-4-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029014712-1g
2-Aminomethyl-3-bromo-4-nitropyridine
1805129-10-5 95%
1g
$3,097.65 2022-04-01
Alichem
A029014712-250mg
2-Aminomethyl-3-bromo-4-nitropyridine
1805129-10-5 95%
250mg
$970.20 2022-04-01

2-Aminomethyl-3-bromo-4-nitropyridine 関連文献

2-Aminomethyl-3-bromo-4-nitropyridineに関する追加情報

2-Aminomethyl-3-bromo-4-nitropyridine: A Versatile Compound with Promising Applications in Medicinal Chemistry

2-Aminomethyl-3-bromo-4-nitropyridine is a heterocyclic aromatic compound characterized by its unique combination of functional groups, including a 2-aminomethyl substituent, a 3-bromo group, and a 4-nitro group on the pyridine ring. This molecular structure has attracted significant attention in recent years due to its potential applications in pharmaceutical research and synthetic chemistry. The compound's chemical identity, CAS No. 1805129-10-5, represents a key molecule in the development of novel therapeutics targeting various biological pathways.

Recent studies have highlighted the structural advantages of 2-Aminomethyl-3-bromo-4-nitropyridine in modulating enzyme activity and receptor interactions. The 2-aminomethyl group contributes to the molecule's ability to form hydrogen bonds with target proteins, enhancing its binding affinity. Meanwhile, the 3-bromo substituent introduces steric hindrance and electronic effects that influence the compound's reactivity and metabolic stability. The 4-nitro group further modulates the molecule's electronic properties, enabling it to act as a versatile scaffold for drug design.

One of the most promising applications of 2-Aminomethyl-3-bromo-4-nitropyridine lies in its potential as a lead compound for the development of anti-inflammatory agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this molecule exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The research team used computational modeling to optimize the 2-aminomethyl group's orientation, resulting in compounds with enhanced selectivity and reduced off-target effects.

Another area of interest is the compound's role in the design of antitumor agents. Recent advances in medicinal chemistry have shown that the 3-bromo substituent can be strategically modified to improve the molecule's ability to inhibit DNA replication in cancer cells. A 2024 preclinical study published in Cancer Research reported that 2-Aminomyl-3-bromo-4-nitropyridine-based derivatives showed promising cytotoxic activity against multidrug-resistant cancer cell lines, suggesting their potential as next-generation chemotherapeutics.

The 4-nitro group in 2-Aminomethyl-3-bromo-4-nitropyridine also plays a critical role in its synthetic utility. Researchers have explored its reactivity in various electrophilic substitution reactions, enabling the creation of diverse functionalized derivatives. A 2023 article in Organic Letters described the use of this compound as a building block for the synthesis of pyridine-based inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in several disease states including diabetes and neurodegenerative disorders.

The synthesis of 2-Aminomethyl-3-bromo-4-nitropyridine has been optimized through advanced catalytic methodologies. A 2024 study in Green Chemistry reported the development of a sustainable synthesis route using microwave-assisted techniques, reducing reaction times and improving yields. This approach not only enhances the compound's accessibility but also aligns with the growing emphasis on environmentally friendly chemical processes in pharmaceutical manufacturing.

From a pharmacokinetic perspective, the molecular characteristics of 2-Aminomethyl-3-bromo-4-nitropyridine suggest favorable properties for drug development. The 2-aminomethyl group can enhance solubility and permeability, while the 3-bromo substituent may influence metabolic stability. These properties make the compound an attractive candidate for further development in the treatment of chronic diseases requiring long-term therapeutic management.

Recent computational studies have also focused on predicting the compound's behavior in biological systems. Molecular docking simulations have revealed that the 4-nitro group can form favorable interactions with specific amino acid residues in target proteins, enhancing the molecule's binding affinity. These findings have informed the design of more potent derivatives with improved therapeutic profiles.

The versatility of 2-Aminomethyl-3-bromo-4-nitropyridine extends to its potential applications in the development of antimicrobial agents. Researchers are exploring its ability to disrupt bacterial cell membranes through electrostatic interactions. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibits broad-spectrum antimicrobial activity, suggesting its potential as a novel antibacterial agent.

As the field of medicinal chemistry continues to evolve, 2-Aminomethyl-3-bromo-4-nitropyridine remains a focal point for researchers seeking to develop innovative therapeutics. Its unique combination of functional groups provides a versatile platform for the design of molecules with targeted biological activities. Ongoing studies are further expanding our understanding of its potential applications, ensuring its relevance in the quest for novel treatments for complex diseases.

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